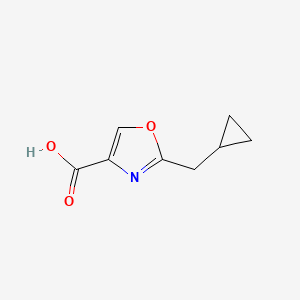

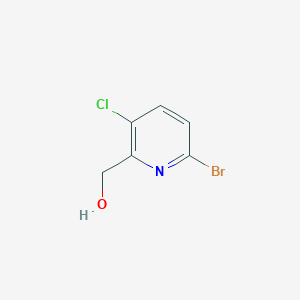

2-(シクロプロピルメチル)-1,3-オキサゾール-4-カルボン酸

説明

“2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid” is a chemical compound that contains a cyclopropyl group . A cyclopropyl group is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .

Synthesis Analysis

The synthesis of cyclopropyl groups often involves cyclopropanation reactions . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Suzuki–Miyaura (SM) cross-coupling is another widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

The molecular structure of a cyclopropyl group is derived from cyclopropane . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation . The Coulson-Moffit model uses bent bonds . The C-C bonds are formed by overlap of two sp-hybrid orbitals .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl groups are influenced by their unique structure . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . This strain can influence the reactivity of the group in chemical reactions .

科学的研究の応用

鈴木・宮浦カップリング

2-(シクロプロピルメチル)-1,3-オキサゾール-4-カルボン酸: は、鈴木・宮浦 (SM) カップリング反応の前駆体として役立つ可能性があります。この反応は、有機化学における炭素-炭素結合形成のための重要な方法です。 この化合物は、医薬品や農薬に多く見られるビアリール構造にオキサゾール環を導入するために使用できる可能性があります .

キラルシクロプロピル誘導体の合成

この化合物は、キラルシクロプロピル誘導体の合成に使用できます。これらの構造は、多くの生物活性分子に存在するため、医薬品化学において重要です。 シクロプロピル基は、剛性を付与し、生成物の立体化学に影響を与えることができます .

抗炎症作用

シクロプロピルメチル化合物の誘導体は、抗炎症作用について研究されています。 2-(シクロプロピルメチル)-1,3-オキサゾール-4-カルボン酸は、この用途における効力を高めるように修飾することができ、新たな抗炎症薬につながる可能性があります .

抗菌および抗真菌活性

2-(シクロプロピルメチル)-1,3-オキサゾール-4-カルボン酸に存在する構造モチーフは、抗菌および抗真菌活性を示すことが知られています。 この用途に関する研究は、細菌および真菌感染症に対する新たな治療法の開発につながる可能性があります .

皮膚コンディショニング剤

シクロプロピルメチル基を有する化合物は、皮膚コンディショニング効果と関連付けられています。 したがって、2-(シクロプロピルメチル)-1,3-オキサゾール-4-カルボン酸は、皮膚の健康と外観を改善するための化粧品製剤の潜在的な成分として検討することができます .

金属テンプレート反応

2-(シクロプロピルメチル)-1,3-オキサゾール-4-カルボン酸のオキサゾール環は、金属テンプレート反応に関与することができます。 これらの反応は、材料科学やナノテクノロジーで応用できる複雑な分子構造を構築するために有用です .

作用機序

将来の方向性

特性

IUPAC Name |

2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBENHIXGENREIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)

![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1527408.png)

![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)

![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)